molecular formula C21H15N3O4 B1227280 4-[2-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]pyrrol-1-yl]benzoic acid

4-[2-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]pyrrol-1-yl]benzoic acid

Cat. No. B1227280
M. Wt: 373.4 g/mol
InChI Key: SSHMKHPXXGTLGA-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]-1-pyrrolyl]benzoic acid is an imidazolidine-2,4-dione.

Scientific Research Applications

Synthesis and Chemical Structure

  • Triazafulvalene Derivatives : The compound has been utilized in the synthesis of triazafulvalene derivatives, showcasing its versatility in the creation of novel chemical structures. The synthesis involves a [2+2] cycloaddition, followed by the substitution of the dimethylamino group with aromatic or heteroaromatic amines, leading to the formation of methyl (E)-4-(2-methoxy- or 2-benzyloxy-1-methyl-5-oxo-1H-imidazol-4(5H)-ylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates, which are derivatives of a new triazafulvalene system (Uršič, Svete, & Stanovnik, 2010).

Biological and Medicinal Research

  • Organotin(IV) Complexes and Biological Applications : Organotin(IV) complexes involving 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid have been synthesized, characterized, and tested against various bacteria and fungi to determine their toxicity. LD50 data was also calculated using the Brine Shrimp method, suggesting its potential in toxicity studies and drug development (Shahid et al., 2005).

  • Antibacterial and Antitubercular Agents : New analogs and ring systems based on 4-pyrrol-1-yl benzoic acid hydrazide have been synthesized, showing significant in vitro antibacterial activity against various bacteria and antitubercular activity against Mycobacterium tuberculosis. This highlights its potential in developing new antibacterial and antitubercular agents (Joshi et al., 2008).

  • Antimicrobial Activities : The compound has been part of studies that constructed new compounds with antimicrobial activities. These studies aimed to evaluate the antimicrobial activities of compounds containing 4-(5-benzoyl-benzoimidazol-2) moiety incorporated into different amino acids, sulfamoyl, and pyrrole analogues, revealing its potential in creating effective antimicrobial agents (El-Meguid, 2014).

Chemical and Material Science

  • Electrochemical Properties and Copolymerization : The compound has been used in the study of self-assembled monolayers of aromatic pyrrole derivatives, investigating the electrochemical properties and copolymerization with pyrrole. This suggests its potential applications in material science and surface engineering (Schneider et al., 2017).

properties

Product Name

4-[2-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]pyrrol-1-yl]benzoic acid

Molecular Formula

C21H15N3O4

Molecular Weight

373.4 g/mol

IUPAC Name

4-[2-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]pyrrol-1-yl]benzoic acid

InChI

InChI=1S/C21H15N3O4/c25-19-18(22-21(28)24(19)16-5-2-1-3-6-16)13-17-7-4-12-23(17)15-10-8-14(9-11-15)20(26)27/h1-13H,(H,22,28)(H,26,27)/b18-13+

InChI Key

SSHMKHPXXGTLGA-QGOAFFKASA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CN3C4=CC=C(C=C4)C(=O)O)/NC2=O

SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)C(=O)O)NC2=O

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)C(=O)O)NC2=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]pyrrol-1-yl]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[2-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]pyrrol-1-yl]benzoic acid
Reactant of Route 3
4-[2-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]pyrrol-1-yl]benzoic acid
Reactant of Route 4
4-[2-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]pyrrol-1-yl]benzoic acid
Reactant of Route 5
4-[2-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]pyrrol-1-yl]benzoic acid
Reactant of Route 6
4-[2-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]pyrrol-1-yl]benzoic acid

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